2-(2-Ethylhexyl)-5,6-difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole
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Overview
Description
2-(2-Ethylhexyl)-5,6-difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole is a complex organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it a valuable component in the synthesis of conjugated polymers used in various electronic applications, such as organic solar cells and organic field-effect transistors (OFETs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylhexyl)-5,6-difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole typically involves a multi-step process. One common method is the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The key steps include:
Preparation of the Organotin Compound: The organotin compound, such as 2,5-bis(trimethylstannyl)thiophene, is synthesized by reacting thiophene with trimethyltin chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using high-purity reagents, efficient catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylhexyl)-5,6-difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through reactions such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
2-(2-Ethylhexyl)-5,6-difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole has several scientific research applications:
Organic Electronics: It is used in the synthesis of conjugated polymers for organic solar cells and OFETs due to its excellent electronic properties.
Photocatalysis: The compound is employed in the development of photocatalysts for hydrogen evolution by water splitting.
Material Science: It serves as a building block for designing new materials with tailored electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Ethylhexyl)-5,6-difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole involves its ability to participate in π-π stacking interactions and electron transfer processes. The compound’s electron-deficient triazole core and electron-rich thiophene rings facilitate charge transport and separation, making it an effective component in electronic devices .
Comparison with Similar Compounds
Similar Compounds
- 4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene (BDTT)
- Thiophene-fused isoindigo-based conjugated polymers
Uniqueness
Compared to similar compounds, 2-(2-Ethylhexyl)-5,6-difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole offers unique advantages such as enhanced solubility, improved charge carrier mobility, and better stability under ambient conditions. These properties make it a preferred choice for high-performance organic electronic applications .
Properties
Molecular Formula |
C28H39F2N3S2Sn2 |
---|---|
Molecular Weight |
757.2 g/mol |
IUPAC Name |
[5-[2-(2-ethylhexyl)-5,6-difluoro-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane |
InChI |
InChI=1S/C22H21F2N3S2.6CH3.2Sn/c1-3-5-8-14(4-2)13-27-25-21-17(15-9-6-11-28-15)19(23)20(24)18(22(21)26-27)16-10-7-12-29-16;;;;;;;;/h6-7,9-10,14H,3-5,8,13H2,1-2H3;6*1H3;; |
InChI Key |
DCQBHYWVUNANDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1N=C2C(=C(C(=C(C2=N1)C3=CC=C(S3)[Sn](C)(C)C)F)F)C4=CC=C(S4)[Sn](C)(C)C |
Origin of Product |
United States |
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